An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural and electronic properties, conferred by the two methoxy groups at the meta positions relative to the aldehyde functionality, make it a valuable building block in the pharmaceutical, fragrance, and polymer industries. This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dimethoxybenzaldehyde, including its physicochemical characteristics, spectral data, reactivity, and key experimental protocols. Furthermore, it delves into the role of its derivatives in modulating critical signaling pathways relevant to drug discovery and development.
Physicochemical Properties
3,5-Dimethoxybenzaldehyde is a white to light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 45-48 °C | [3][4] |
| Boiling Point | 151 °C at 16 mmHg | [3][4] |
| Solubility | Soluble in hot methanol; Insoluble in water | [2] |
| CAS Number | 7311-34-4 | [1][2] |
| InChI Key | VFZRZRDOXPRTSC-UHFFFAOYSA-N | [2][3] |
| SMILES | COC1=CC(=CC(=C1)C=O)OC | [1] |
Spectral Data
The structural elucidation of 3,5-Dimethoxybenzaldehyde and its reaction products relies heavily on various spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 9.98 | s | Aldehydic proton (-CHO) |
| 7.51 | d | Aromatic protons | ||
| 7.41 | s | Aromatic proton | ||
| 7.25-7.30 | m | Aromatic proton | ||
| 3.82 | s | Methoxy protons (-OCH₃) | ||
| ¹³C NMR | DMSO-d₆ | 193.0 | Carbonyl carbon (C=O) | |
| 159.8 | Aromatic carbon attached to -OCH₃ | |||
| 137.6 | Aromatic carbon attached to -CHO | |||
| 130.3 | Aromatic carbon | |||
| 122.5 | Aromatic carbon | |||
| 121.0 | Aromatic carbon | |||
| 112.9 | Aromatic carbon | |||
| 55.4 | Methoxy carbon (-OCH₃) |
Note: The provided NMR data is for a similar compound, 3-methoxybenzaldehyde, as detailed spectra for 3,5-dimethoxybenzaldehyde were not fully available in the search results. The data serves as a representative example of the expected chemical shifts.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Dimethoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O stretching (aldehyde) |
| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1200-1000 | Strong | C-O stretching (methoxy groups) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3,5-Dimethoxybenzaldehyde shows a molecular ion peak and characteristic fragmentation patterns.[8][9]
| m/z | Relative Intensity | Assignment |
| 166 | High | Molecular ion [M]⁺ |
| 165 | High | [M-H]⁺ |
| 137 | Medium | [M-CHO]⁺ |
| 109 | Medium | [M-CHO-CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Chemical Reactivity and Applications
3,5-Dimethoxybenzaldehyde is a valuable precursor in organic synthesis due to the reactivity of its aldehyde group and the activating effect of the methoxy substituents on the aromatic ring.[1] It is widely used in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[1]
Key reactions include:
-
Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds, such as the Knoevenagel condensation.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Wittig Reaction: It reacts with phosphorus ylides to form alkenes.
Its derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties.[10][11]
Experimental Protocols
Synthesis of 3,5-Dimethoxybenzaldehyde
This protocol describes a multi-step synthesis starting from 3,5-dihydroxybenzoic acid.[12]
Step 1: Methylation of 3,5-dihydroxybenzoic acid
-
In a round-bottom flask, dissolve 1.01 g of 3,5-dihydroxybenzoic acid in 20 ml of acetone.
-
Add 5.02 g of potassium carbonate and 4 ml of dimethyl sulfate to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, filter off the potassium carbonate.
-
Decompose the excess dimethyl sulfate by adding concentrated aqueous ammonia.
-
Dilute the mixture with a large volume of water and extract with diethyl ether.
-
Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Recrystallize the resulting methyl 3,5-dimethoxybenzoate from methanol-water.
Step 2: Reduction to 3,5-Dimethoxybenzyl alcohol
-
Prepare a suspension of 1.22 g of lithium aluminium hydride (LiAlH₄) in absolute ether.
-
Add a solution of the methyl 3,5-dimethoxybenzoate from the previous step in absolute ether dropwise to the LiAlH₄ suspension.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, cautiously add water to quench the excess LiAlH₄.
-
Filter the mixture and extract the filtrate with ether.
-
Dry the ether extract and evaporate the solvent to yield 3,5-dimethoxybenzyl alcohol.
Step 3: Oxidation to 3,5-Dimethoxybenzaldehyde
-
Prepare the Collins reagent by adding 17.9 g of chromium trioxide (CrO₃) to a solution of 28.3 g of pyridine in 400 ml of dichloromethane (CH₂Cl₂).
-
Add a solution of 5.04 g of 3,5-dimethoxybenzyl alcohol in 100 ml of CH₂Cl₂ to the prepared Collins reagent.
-
Stir the mixture at room temperature.
-
Upon completion of the reaction, filter the mixture through a pad of silica gel.
-
Evaporate the solvent from the filtrate to obtain crude 3,5-Dimethoxybenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Purification by Recrystallization
A common method for purifying crude 3,5-Dimethoxybenzaldehyde is recrystallization.[12]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol-water mixture.
-
Dry the purified crystals under vacuum.
Knoevenagel Condensation
This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[13][14]
-
In a round-bottom flask, dissolve 1 mmol of 3,5-Dimethoxybenzaldehyde and 1 mmol of the active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol (10 ml).
-
Add a catalytic amount of a weak base, such as ammonium acetate or piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product often precipitates out of the solution. If not, the product can be isolated by adding water to the reaction mixture and filtering the resulting precipitate.
-
Wash the product with water and a suitable cold organic solvent.
-
Dry the product. Further purification can be achieved by recrystallization.
Wittig Reaction
The following is a general procedure for a Wittig reaction to synthesize an alkene from an aldehyde.[15][16]
-
Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the ylide solution in an ice bath.
-
Add a solution of 3,5-Dimethoxybenzaldehyde in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Involvement in Signaling Pathways
Derivatives of 3,5-Dimethoxybenzaldehyde have shown promise as modulators of key signaling pathways implicated in inflammation and cancer. Benzaldehyde and its derivatives can suppress inflammatory responses and inhibit cancer cell proliferation by targeting pathways such as MAPK, NF-κB, and PI3K/AKT.[11][17][18][19]
Suppression of Inflammatory Signaling Pathways
Benzaldehyde derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation and subsequent activation of key proteins in the MAPK and NF-κB signaling pathways.[11][19]
Caption: Inhibition of MAPK and NF-κB pathways by benzaldehyde derivatives.
Inhibition of Cancer-Related Signaling Pathways
Benzaldehyde has been reported to suppress multiple signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR and STAT3 pathways.[20] This inhibitory action is thought to be mediated through the regulation of 14-3-3 family proteins.
Caption: Benzaldehyde's inhibitory effects on key cancer signaling pathways.
Safety and Handling
3,5-Dimethoxybenzaldehyde is harmful if swallowed and causes skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[22] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][22]
Conclusion
3,5-Dimethoxybenzaldehyde is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. The ongoing research into its derivatives as modulators of critical biological pathways underscores its potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.
References
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